molecular formula C21H21ClO11 B12781356 Petunidin 3-arabinoside CAS No. 679429-94-8

Petunidin 3-arabinoside

Cat. No.: B12781356
CAS No.: 679429-94-8
M. Wt: 484.8 g/mol
InChI Key: DGLWRNZJQCODBU-IMBWBGPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Petunidin 3-arabinoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many plants. It is found in various fruits, seeds, and beverages, and is particularly abundant in berries. This compound has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Petunidin 3-arabinoside can be synthesized through the extraction of anthocyanins from natural sources such as blueberries. The process involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of high-speed counter-current chromatography allows for the efficient separation and isolation of the compound from complex mixtures .

Chemical Reactions Analysis

Types of Reactions

Petunidin 3-arabinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glycosides and leucoanthocyanins, which have different colors and stability profiles .

Comparison with Similar Compounds

Petunidin 3-arabinoside is one of several anthocyanins, each with unique properties:

    Cyanidin: Known for its strong antioxidant activity but less stable than petunidin.

    Delphinidin: Has potent anti-inflammatory properties but is more prone to degradation.

    Pelargonidin: Offers bright red coloration but has lower bioavailability.

    Peonidin: Similar to petunidin but with different glycosylation patterns.

    Malvidin: Highly stable and commonly found in red wine.

This compound stands out due to its balance of stability, bioavailability, and diverse biological activities .

Properties

CAS No.

679429-94-8

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride

InChI

InChI=1S/C21H20O11.ClH/c1-29-15-3-8(2-12(24)17(15)26)20-16(32-21-19(28)18(27)13(25)7-30-21)6-10-11(23)4-9(22)5-14(10)31-20;/h2-6,13,18-19,21,25,27-28H,7H2,1H3,(H3-,22,23,24,26);1H/t13-,18-,19+,21-;/m0./s1

InChI Key

DGLWRNZJQCODBU-IMBWBGPSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.